(4-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Description
The compound (4-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride (CAS: 1185300-80-4) is a hydrochloride salt of a pyrazolo-pyridine derivative. Its molecular formula is C₁₃H₂₁ClN₄O, with a molar mass of 284.78 g/mol . Structurally, it features a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core linked via a methanone group to a 4-methylpiperidine moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.ClH/c1-9-3-6-17(7-4-9)13(18)12-10-8-14-5-2-11(10)15-16-12;/h9,14H,2-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRDKLBDYXPHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NNC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a suitable pyrazolo[4,3-c]pyridine derivative under specific reaction conditions . The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts like palladium on carbon. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
(4-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
(4-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways related to diseases.
Mechanism of Action
The mechanism of action of (4-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural Analog 1: (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol Hydrochloride
Structural Analog 2: 1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Hydrochloride
- Molecular Formula : C₁₂H₁₉ClN₄O (based on )
- Key Differences: Substituent: Piperidine replaces 4-methylpiperidine in the methanone group. Implications:
- Reduced steric hindrance (absence of 4-methyl group) may enhance binding to flat receptor surfaces.
- Slightly lower molar mass (270.76 g/mol estimated) could influence metabolic stability .
Research Implications
- The parent compound balances lipophilicity and solubility, making it a promising candidate for central nervous system targets.
- Analog 1 (methanol derivative) may favor peripheral targets due to high polarity.
- Analog 2 (piperidine derivative) could serve as a lead for optimizing steric interactions in receptor binding.
Further studies using virtual screening (as highlighted in ) and crystallographic refinement tools like SHELXL () are recommended to validate these hypotheses .
Biological Activity
The compound (4-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a derivative of pyrazole and piperidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a piperidine ring fused with a tetrahydro-pyrazole moiety, contributing to its unique biological profile. The specific structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar in structure to (4-Methylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone have shown significant inhibitory effects on various cancer cell lines. A notable study demonstrated that pyrazole derivatives effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in cancer progression .
Table 1: Summary of Antitumor Activity in Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 | 12.5 | BRAF inhibition |
| Pyrazole B | MDA-MB-231 | 8.0 | EGFR inhibition |
| Target Compound | Various | TBD | TBD |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole compounds are well-documented. Studies indicate that these compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production . The compound under review is hypothesized to share similar mechanisms due to its structural attributes.
Neuroprotective Effects
Research has also suggested that piperidine derivatives possess neuroprotective properties. The interaction of the piperidine component with neurotransmitter receptors may enhance cognitive function and provide protective effects against neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the piperidine ring and variations in substituents on the pyrazole moiety can significantly affect potency and selectivity.
Key Findings:
- Substituent Positioning : The position of methyl or halogen substituents on the piperidine ring influences the binding affinity to target receptors.
- Ring Size and Saturation : Variations in the saturation level of the tetrahydro-pyrazole ring impact the overall stability and reactivity of the compound.
Case Studies
In a recent investigation involving MCF-7 and MDA-MB-231 breast cancer cell lines, two pyrazole derivatives exhibited substantial cytotoxicity when combined with doxorubicin, demonstrating a synergistic effect that enhances therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
